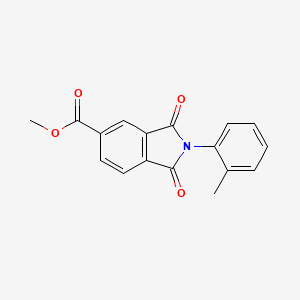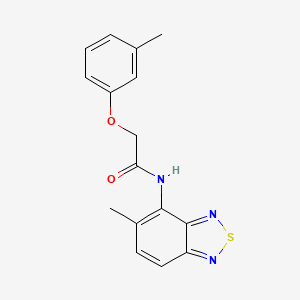
N-(2-chlorophenyl)-2-(2-iodophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(2-iodophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and an iodophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(2-iodophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 2-iodophenol as the primary starting materials.
Formation of Intermediate: The 2-chloroaniline is first reacted with chloroacetyl chloride to form N-(2-chlorophenyl)chloroacetamide.
Substitution Reaction: The intermediate N-(2-chlorophenyl)chloroacetamide is then reacted with 2-iodophenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(2-iodophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields N-(2-chlorophenyl)-2-(2-iodophenoxy)acetic acid.
Reduction: Reduction can produce N-(2-chlorophenyl)-2-(2-iodophenoxy)ethylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-2-(2-iodophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(2-iodophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-bromophenoxy)acetamide
- N-(2-chlorophenyl)-2-(2-fluorophenoxy)acetamide
- N-(2-chlorophenyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(2-iodophenoxy)acetamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H11ClINO2 |
|---|---|
Molecular Weight |
387.60 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(2-iodophenoxy)acetamide |
InChI |
InChI=1S/C14H11ClINO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18) |
InChI Key |
MDAAZLSVZATWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11563019.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11563035.png)
![4-{(E)-[(2,4-dimethylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11563042.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11563045.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B11563060.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11563061.png)


![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11563064.png)
![2-bromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11563070.png)
![(3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11563075.png)
![2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11563081.png)
